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This guide provides a comprehensive comparison of Xevinapant's performance in various
cancer histologies, supported by experimental data from key clinical trials. Xevinapant
(formerly Debio 1143) is an investigational, orally available, small-molecule antagonist of
Inhibitor of Apoptosis Proteins (IAPS). Its mechanism of action centers on restoring the natural
process of programmed cell death, or apoptosis, in cancer cells and enhancing anti-tumor
immunity.[1][2]

Mechanism of Action: Restoring Apoptotic Signaling

Xevinapant functions as a second mitochondrial-derived activator of caspases (SMAC)
mimetic, targeting and inhibiting key IAPs, namely X-linked inhibitor of apoptosis protein (XIAP)
and cellular IAPs 1 and 2 (clAP1/2).[2][3] These proteins are often overexpressed in cancer
cells, leading to resistance to apoptosis and treatment.

By inhibiting XIAP, Xevinapant directly removes the block on caspases-3, -7, and -9, key
executioners of the intrinsic apoptotic pathway.[3] Inhibition of clAP1/2 promotes the assembly
of pro-apoptotic complexes in the extrinsic pathway, which is initiated by death receptors like
the TNF receptor. Furthermore, clAP1/2 inhibition can lead to the activation of the non-
canonical NF-kB pathway, which may enhance the anti-tumor immune response.

Below is a diagram illustrating the proposed signaling pathway of Xevinapant.
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Xevinapant's dual mechanism of action on apoptosis and immunity.
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Data Presentation: Efficacy in Different Cancer
Histologies

The clinical development of Xevinapant has primarily focused on Head and Neck Squamous
Cell Carcinoma (HNSCC), with investigations in other solid tumors, including Non-Small Cell
Lung Cancer (NSCLC).

Head and Neck Squamous Cell Carcinoma (HNSCC)

Xevinapant has shown both promising and disappointing results in clinical trials for locally
advanced HNSCC (LA-HNSCC).

Phase 2 Trial (NCT02022098): Unresected LA-HNSCC

This randomized, double-blind, placebo-controlled study evaluated Xevinapant in combination
with standard-of-care chemoradiotherapy (CRT). The results, with a 5-year follow-up, were
encouraging.

. . . Hazard Ratio (95%
Efficacy Endpoint Xevinapant + CRT Placebo + CRT

Cl) | p-value
Overall Survival (OS) HR: 0.47 (0.27-0.84),
53% 28%
at 5 years p=0.0101
Median OS Not Reached 36.1 months
Progression-Free
, HR: 0.33 (0.17-0.67),
Survival (PFS) at 3 72% 36%
p=0.0019
years
Median PFS Not Reached 16.9 months
Locoregional Control OR: 2.74 (1.15-6.53),
54% 33%
at 18 months p=0.0232

Phase 3 Trial (TrilynX - NCT04459715): Unresected LA-HNSCC

This confirmatory phase 3 trial was discontinued due to futility at a pre-planned interim
analysis, as the addition of Xevinapant to CRT did not improve event-free survival (EFS) and
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was associated with an unfavorable safety profile.

. . Xevinapant + CRT Placebo + CRT Hazard Ratio (95%
Efficacy Endpoint
(n=364) (n=366) Cl) | p-value
Median Event-Free
) 19.4 months 33.1 months HR: 1.33 (1.05-1.67)
Survival (EFS)
Median Progression-
) 26.8 months 33.1 months HR: 1.24 (0.97-1.57)
Free Survival (PFS)
Overall Survival (OS) Not Reached Not Reached HR: 1.39 (1.04-1.86)

Non-Small Cell Lung Cancer (NSCLC)

Phase 1b Trial (NCT03270176): Advanced Solid Tumors (NSCLC Expansion Cohort)

This open-label, non-randomized study evaluated Xevinapant in combination with the anti-PD-
L1 antibody avelumab in patients with advanced solid tumors, with a dose-expansion cohort for
NSCLC. The combination did not demonstrate superiority over historical data for avelumab

monotherapy.
Efficacy Endpoint Xevinapant + Avelumab (n=38)
Objective Response Rate (ORR) 10.5% (4 partial responses)
Disease Control Rate (DCR) 60.5%
Median Duration of Response (DoR) 15.9 months
Median Progression-Free Survival (PFS) 3.5 months
Median Overall Survival (OS) 9.4 months

Ovarian Cancer

Currently, there is no published clinical efficacy data for Xevinapant in ovarian cancer.
However, preclinical studies have suggested that Xevinapant may reverse carboplatin
resistance in ovarian cancer cell lines by inducing either apoptosis or necroptosis. These
findings provide a rationale for its clinical investigation in this histology.
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Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited.

Phase 2 Trial in HNSCC (NCT02022098)

Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

Patient Population: 96 patients with unresected, locally advanced squamous cell carcinoma
of the head and neck.

Treatment Arms:

o Experimental Arm: Xevinapant (200 mg/day on days 1-14 of a 21-day cycle for 3 cycles)
plus standard-of-care chemoradiotherapy (cisplatin 200 mg/mz2 every 3 weeks for 3 cycles
and intensity-modulated radiotherapy [70 Gy in 35 fractions]).

o Control Arm: Placebo plus the same chemoradiotherapy regimen.
Primary Endpoint: Locoregional control rate at 18 months.

Secondary Endpoints: Progression-free survival, overall survival, and safety.

Phase 3 Trial in HNSCC (TrilynX - NCT04459715)

Study Design: An international, randomized, double-blind, placebo-controlled phase 3 study.

Patient Population: Approximately 730 patients with unresected, locally advanced squamous
cell carcinoma of the head and neck.

Treatment Arms:

o Experimental Arm: Six cycles of Xevinapant (200 mg once daily on days 1-14 of a 21-day
cycle) combined with CRT (cisplatin 200 mg/m2 on day 2 of every 3-week cycle for up to
three cycles, and intensity-modulated radiotherapy [70 Gy in 35 fractions]).

o Control Arm: Matched placebo plus the same CRT regimen.

Primary Endpoint: Event-free survival (EFS).
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e Secondary Endpoints: Overall survival, progression-free survival, and safety.

Phase 1b Trial in Advanced Solid Tumors (NCT03270176)

o Study Design: An open-label, non-randomized, multicenter, phase 1b dose-finding study with
a dose-expansion cohort.

» Patient Population:
o Part A (Dose Escalation): Patients with advanced solid tumors.

o Part B (Dose Expansion): Patients with advanced non-small-cell lung cancer who had
progressed after one line of platinum-based chemotherapy.

e Treatment:

o Part A: Escalating doses of Xevinapant (100, 150, 200, or 250 mg/day on days 1-10 and
15-24) in combination with avelumab (10 mg/kg) on days 1 and 15 of a 28-day cycle.

o Part B: Xevinapant at the recommended phase 2 dose (200 mg/day) plus avelumab.
e Primary Objectives:

o Part A: To determine the maximum tolerated dose and recommended phase 2 dose of
Xevinapant in combination with avelumab.

o Part B: To assess the anti-tumor activity of the combination.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the clinical trials discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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